REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6]>S(Cl)(Cl)=O.C1CCCCC1.CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([O:7][C:4]([CH3:8])([CH3:5])[CH3:3])=[O:6]
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 80° for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CUSTOM
|
Details
|
excess thionyl chloride and cyclohexane are removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in chloroform (40 ml.)
|
Type
|
ADDITION
|
Details
|
added dropwise to a solution of t-butanol (50 ml.) and N,N-dimethylaniline (40 ml.)
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for six hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether
|
Type
|
WASH
|
Details
|
washed successively with water, water containing 4 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of concentrated sulfuric acid, water, dilute sodium carbonate solution and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from a minimum amount of methanol
|
Type
|
CUSTOM
|
Details
|
to give 24 g
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)OC(C)(C)C)C=C(N1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |